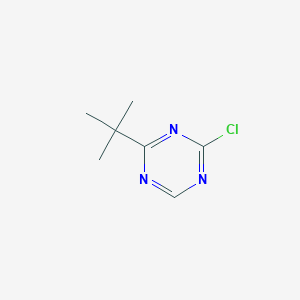

2-叔丁基-4-氯-1,3,5-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Tert-butyl-4-chloro-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a tert-butyl group and a chlorine atom on the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

科学研究应用

2-Tert-butyl-4-chloro-1,3,5-triazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: It is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial applications.

作用机制

Target of Action

Triazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural modifications .

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .

Biochemical Pathways

Triazine derivatives are known to affect a variety of biochemical pathways, depending on their specific structural modifications and targets .

生化分析

Biochemical Properties

It is known that it can participate in reactions at the benzylic position, which are important for synthesis problems

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in free radical reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:

Cyanuric chloride+tert-butylamine→2-tert-butyl-4-chloro-1,3,5-triazine

The reaction is usually performed at a temperature range of 0-5°C to ensure the selective substitution of one chlorine atom with the tert-butyl group.

Industrial Production Methods

In industrial settings, the production of 2-tert-butyl-4-chloro-1,3,5-triazine can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

化学反应分析

Types of Reactions

2-Tert-butyl-4-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: The major products are substituted triazines with various functional groups replacing the chlorine atom.

Oxidation: The major products include tert-butyl alcohol and tert-butyl peroxide.

Reduction: The major products are dihydrotriazines with reduced aromaticity.

相似化合物的比较

2-Tert-butyl-4-chloro-1,3,5-triazine can be compared with other similar compounds in the triazine family:

2-Chloro-4,6-diamino-1,3,5-triazine: This compound lacks the tert-butyl group, making it less hydrophobic and less sterically hindered.

2,4,6-Trichloro-1,3,5-triazine: This compound has three chlorine atoms, making it more reactive towards nucleophilic substitution reactions.

2,4-Diamino-6-chloro-1,3,5-triazine: The presence of amino groups increases its solubility in water and its potential for hydrogen bonding.

The uniqueness of 2-tert-butyl-4-chloro-1,3,5-triazine lies in its combination of a tert-butyl group and a chlorine atom, which imparts distinct chemical properties and reactivity.

生物活性

2-Tert-butyl-4-chloro-1,3,5-triazine (TBCT) is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Overview of 2-Tert-butyl-4-chloro-1,3,5-triazine

TBCT belongs to the triazine family of compounds, which are known for their varied applications in herbicides, pharmaceuticals, and as intermediates in organic synthesis. The presence of the tert-butyl group and chlorine atom in its structure contributes to its unique chemical properties and biological activities.

Target Interactions

TBCT interacts with various biological targets including enzymes and receptors. The mechanisms through which it exerts its effects can include:

- Competitive Inhibition : TBCT may compete with natural substrates for binding sites on enzymes.

- Allosteric Modulation : It can bind to sites other than the active site, leading to conformational changes in enzyme structure.

- Covalent Binding : TBCT may form stable covalent bonds with target proteins, altering their function.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : TBCT impacts cellular signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It modulates gene expression related to stress responses and metabolic processes.

- Metabolic Flux : TBCT may alter the levels of metabolites by interacting with key metabolic enzymes.

Antimicrobial Properties

Research indicates that TBCT exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Studies have demonstrated that TBCT possesses anticancer properties. For instance:

- In a study involving ICR/Ha mice, TBCT was found to reduce the incidence of tumors induced by benzo[alpha]pyrene. This suggests its potential as a chemopreventive agent .

- The compound was observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its role in cancer therapy.

Herbicidal Effects

As an herbicide, TBCT has been evaluated for its effectiveness in controlling weed species. Its mode of action includes inhibiting photosynthesis and disrupting metabolic processes in target plants.

Case Studies

- In Vivo Studies on Anticancer Effects :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4,6-diamino-1,3,5-triazine | Lacks tert-butyl group | Less hydrophobic; lower activity |

| 2,4-Diamino-6-chloro-1,3,5-triazine | Contains amino groups | Increased solubility; higher activity |

| 2,4,6-Trichloro-1,3,5-triazine | More reactive due to three chlorine atoms | Higher reactivity; broader applications |

属性

IUPAC Name |

2-tert-butyl-4-chloro-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORDUCIBYMFXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。